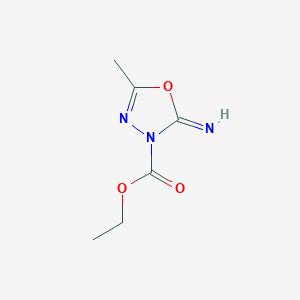
Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate (EIMOC) is a chemical compound that belongs to the class of oxadiazole derivatives. EIMOC has a wide range of applications in scientific research, particularly in the field of medicinal chemistry. The compound is known for its pharmacological properties, which make it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate has been shown to have a number of biochemical and physiological effects in the body. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate has a number of advantages for use in laboratory experiments. The compound is relatively easy to synthesize and has a high degree of purity. Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate is also stable under a wide range of conditions, making it a useful tool for studying the pharmacological properties of various compounds. However, one limitation of Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of future directions for research on Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate. One area of interest is the development of new cancer therapies based on the compound's potent anticancer activity. Another area of interest is the development of new anti-inflammatory drugs based on Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate's ability to inhibit the activity of COX-2. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate and its effects on various biochemical and physiological pathways in the body.
Conclusion:
Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate is a promising compound with a wide range of applications in scientific research. The compound's pharmacological properties make it a promising candidate for the development of new drugs, particularly in the areas of cancer therapy and anti-inflammatory drugs. While further research is needed to fully understand the mechanism of action of Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate and its effects on the body, the compound's potential for improving human health makes it an important area of study in the field of medicinal chemistry.
Méthodes De Synthèse
Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate can be synthesized using a variety of methods, including the reaction of ethyl 2-amino-5-methyl-1,3,4-oxadiazole-3-carboxylate with various reagents. One of the most common methods for synthesizing Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate is the reaction of ethyl 2-amino-5-methyl-1,3,4-oxadiazole-3-carboxylate with ethyl chloroformate in the presence of a base such as triethylamine.
Applications De Recherche Scientifique
Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate has been extensively studied for its pharmacological properties, which include antimicrobial, anti-inflammatory, and anticonvulsant activities. The compound has also been shown to exhibit potent anticancer activity, making it a promising candidate for the development of new cancer therapies.
Propriétés
Numéro CAS |
111155-05-6 |
|---|---|
Nom du produit |
Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate |
Formule moléculaire |
C6H9N3O3 |
Poids moléculaire |
171.15 g/mol |
Nom IUPAC |
ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C6H9N3O3/c1-3-11-6(10)9-5(7)12-4(2)8-9/h7H,3H2,1-2H3 |
Clé InChI |
ZIPVAVYTJKINAT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C(=N)OC(=N1)C |
SMILES canonique |
CCOC(=O)N1C(=N)OC(=N1)C |
Synonymes |
1,3,4-Oxadiazole-3(2H)-carboxylic acid, 2-imino-5-methyl-, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromoimidazo[1,2-a]pyridine](/img/structure/B40293.png)

![Thieno[3,2-b]pyridin-3-ol](/img/structure/B40298.png)
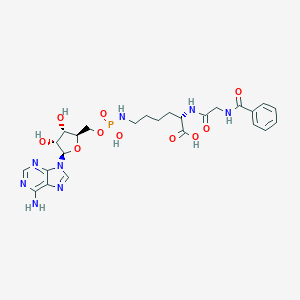

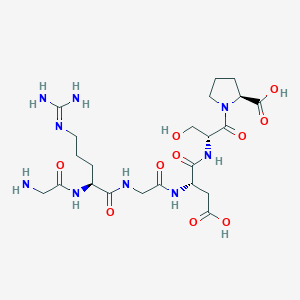

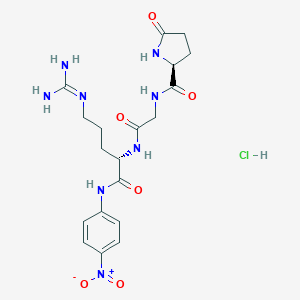

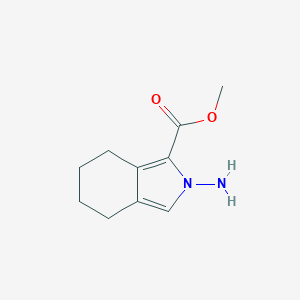


![Imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B40317.png)